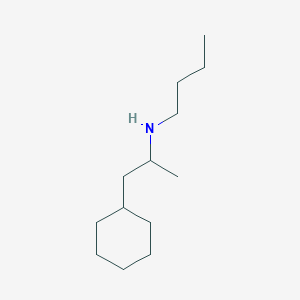

N-(1-cyclohexylpropan-2-yl)butan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

92162-16-8 |

|---|---|

Molecular Formula |

C13H27N |

Molecular Weight |

197.36 g/mol |

IUPAC Name |

N-(1-cyclohexylpropan-2-yl)butan-1-amine |

InChI |

InChI=1S/C13H27N/c1-3-4-10-14-12(2)11-13-8-6-5-7-9-13/h12-14H,3-11H2,1-2H3 |

InChI Key |

ZZRNJGRAXSRHRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(C)CC1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 1 Cyclohexylpropan 2 Yl Butan 1 Amine and Its Analogues

Novel Approaches to the Synthesis of N-(1-cyclohexylpropan-2-yl)butan-1-amine

Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the construction of C-N bonds. These methods offer alternatives to classical approaches, often with milder conditions and higher selectivity.

Reductive Amination Strategies for this compound

Reductive amination is a highly versatile and widely used method for the synthesis of amines. wikipedia.org This reaction proceeds through the in situ formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by reduction to the desired amine. In the context of synthesizing this compound, the key precursors are 1-cyclohexylpropan-2-one and n-butylamine.

The process involves the condensation of the ketone and amine to form an imine, which is then reduced. masterorganicchemistry.com A variety of reducing agents can be employed, ranging from common hydrides like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) to catalytic hydrogenation. masterorganicchemistry.com The choice of reducing agent and catalyst is crucial for achieving high yields and selectivity, and for its compatibility with other functional groups. organic-chemistry.org

Recent research has focused on the development of more efficient and environmentally benign catalytic systems. For instance, cobalt-based catalysts have been shown to be effective for the reductive amination of aromatic aldehydes with n-butylamine under hydrogen pressure. researchgate.net While this is for an aldehyde, the principle can be extended to ketones. Nickel-catalyzed reductive amination is another common method due to the abundance and good catalytic activity of nickel. wikipedia.org

| Catalyst System | Reducing Agent | Typical Substrate | Typical Conditions | Yield |

|---|---|---|---|---|

| Co-containing composites on SiO₂ | H₂ | Aromatic Aldehydes | 100-150 °C, 100-150 bar H₂ | 72-96% researchgate.net |

| Iron-based catalyst on (N)SiC support | H₂ | Aryl-alkyl ketones | 50 °C, 10 bar H₂ | Up to 97% nih.gov |

| Pd/C | Triethylsilane | Aldehydes and Ketones | Mild conditions in water | High yields organic-chemistry.org |

Direct Amination and Alkylation Routes for this compound

Direct N-alkylation of amines with alcohols, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, has emerged as a highly atom-economical and green alternative to traditional alkylation methods. researchgate.net This process avoids the pre-activation of the alcohol to a halide or sulfonate ester, with water being the only byproduct. rsc.org In this approach, a transition metal catalyst temporarily dehydrogenates the alcohol (1-cyclohexylpropan-2-ol) to the corresponding ketone (1-cyclohexylpropan-2-one). This ketone then reacts with the amine (n-butylamine) to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the final product. nih.gov

Ruthenium and iridium complexes are commonly employed as catalysts for this transformation. nih.govorganic-chemistry.org For instance, a ruthenium(II) complex has been shown to efficiently catalyze the amination of a variety of primary and secondary alcohols with alkyl and aryl amines. nih.gov Heterogeneous copper catalysts have also been developed for the N-alkylation of amines with secondary alcohols. rsc.org

| Catalyst | Alcohol Substrate | Amine Substrate | Typical Conditions | Key Features |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ with dppf or DPEphos | Primary and Secondary Alcohols | Primary and Secondary Amines | 0.5 mol% catalyst, mild to high temperatures | Good selectivity and yields organic-chemistry.org |

| (NN)Co(II)-bidentate complex | Primary and Secondary Alcohols | Anilines | Solventless, 120 °C | Excellent functional group tolerance rsc.org |

| Ru nanoparticles in nanomicelles | Primary and Secondary Alcohols | Aromatic Amines | In water, microwave heating | Environmentally benign, recyclable catalyst rsc.org |

Transition Metal-Catalyzed Amine Synthesis for this compound Precursors

Transition metal catalysis is also instrumental in the synthesis of precursors for this compound. For instance, the synthesis of 1-cyclohexylpropan-2-one can be achieved through various transition metal-catalyzed reactions. These methods are crucial for constructing the carbon skeleton of the target molecule efficiently.

Enantioselective Synthesis of Chiral this compound Stereoisomers

The stereochemistry of this compound is of significant interest, as different stereoisomers can exhibit distinct biological activities. Consequently, the development of enantioselective synthetic methods is a key research area.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis offers a direct and efficient route to chiral amines. Asymmetric reductive amination of 1-cyclohexylpropan-2-one with n-butylamine can be achieved using a chiral catalyst. Chiral phosphoric acids have emerged as powerful organocatalysts for a variety of enantioselective transformations, including the reductive amination of ketones. nih.gov For example, a new method for the synthesis of chiral β-aryl amines via chiral phosphoric acid-catalyzed enantioselective reductive amination of benzyl methyl ketone derivatives has been developed, achieving good to high enantioselectivities. nih.gov

Transition metal catalysts, particularly those based on iridium and rhodium, are also highly effective for asymmetric reductive amination. rsc.org Iridium complexes with chiral ligands, such as Josiphos-type binaphane ligands, have been used for the direct asymmetric reductive amination of aromatic ketones, providing chiral amines in high yields and with excellent enantioselectivities (up to 99% ee). rsc.org Similarly, rhodium-catalyzed asymmetric hydrogenation of enamines, which can be formed from 1-cyclohexylpropan-2-one and n-butylamine, is a viable strategy to access chiral β-stereogenic amines. rsc.org

| Catalyst Type | Reaction | Typical Substrate | Enantioselectivity (ee) |

|---|---|---|---|

| Chiral Phosphoric Acid | Reductive Amination | Benzyl methyl ketones | Good to High nih.gov |

| Ir-Josiphos complex | Reductive Amination | Aromatic ketones | Up to 99% rsc.org |

| Rh-(R)-SDP complex | Hydrogenation of Enamides | (Z)-β-branched enamides | 88-96% rsc.org |

Chiral Auxiliary-Mediated Routes to Stereodefined this compound

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in organic synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of chiral this compound, a chiral auxiliary could be attached to either the amine or the ketone precursor. For example, a chiral amine, such as (R)- or (S)-1-phenylethylamine, could be used in a diastereoselective reductive amination with 1-cyclohexylpropan-2-one. The resulting diastereomeric secondary amines can then be separated, followed by removal of the chiral auxiliary.

Oppolzer's camphor sultam is another versatile chiral auxiliary that can be employed in various asymmetric transformations. wikipedia.org It has been successfully used in aldol reactions, Michael additions, and Claisen rearrangements to achieve high levels of stereocontrol. wikipedia.org While direct application to the synthesis of the target amine is not explicitly reported, the principles of using this auxiliary can be adapted to control the stereochemistry during the formation of the C-N bond or the construction of the carbon skeleton.

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| (R)- or (S)-1-Phenylethylamine | Diastereoselective reductive amination | Readily available, effective for establishing stereocenters adjacent to the nitrogen. |

| Oppolzer's Camphor Sultam | Asymmetric alkylations, aldol reactions, Michael additions | Highly crystalline derivatives, excellent stereocontrol, recoverable. wikipedia.orgiupac.org |

| Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylation of amides | High diastereoselectivity, crystalline derivatives. nih.gov |

Green Chemistry Principles in this compound Synthesis

The synthesis of N-alkylated amines, such as this compound, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of focus include the use of environmentally benign solvents, the development of highly efficient and reusable catalysts, and the minimization of waste. These principles are being applied to traditional synthetic routes like reductive amination and N-alkylation to create more sustainable pathways for producing valuable amine compounds.

Solvent-Free and Aqueous Medium Reactions for this compound

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these with safer alternatives, with water being an ideal choice due to its non-toxic nature, abundance, and low cost researchgate.net. Another approach is to eliminate the solvent altogether.

Aqueous Medium Reactions:

The N-alkylation of primary amines to form secondary amines can be effectively carried out in an aqueous medium. researchgate.netsemanticscholar.org This approach leverages the unique properties of water, such as its high polarity and hydrogen-bonding ability, to facilitate reactions. researchgate.net For the synthesis of this compound, this could involve the reaction of 1-cyclohexylpropan-2-amine (B1281608) with a butyl halide in water, often in the presence of a simple base like sodium bicarbonate (NaHCO3) at elevated temperatures. researchgate.net Research has demonstrated that direct N-alkylation of various primary amines with alkyl halides proceeds in excellent yields under these conditions. researchgate.netsemanticscholar.org Microwave irradiation has also been employed to promote N-alkylation reactions in water, offering a greener and more efficient alternative to conventional heating. semanticscholar.org

The synthesis of this compound could also be achieved via reductive amination in water. An iridium catalyst has been shown to be effective for the N-alkylation of amines with allylic alcohols in water, with the reaction's selectivity being controlled by pH. acs.org This suggests the potential for similar catalytic systems to be developed for the reaction between 1-cyclohexylpropan-2-amine and butanal or 1-cyclohexylpropan-2-one and butylamine in an aqueous environment.

Solvent-Free Reactions:

Solvent-free, or neat, reaction conditions represent another significant advancement in green synthesis. Mechanochemistry, using tools like a planetary ball mill, enables the efficient synthesis of various compounds without any solvent. organic-chemistry.org For example, the addition of amines to alkynes has been achieved with quantitative conversion in minutes under solvent-free ball milling conditions, a significant improvement over solvent-based methods. organic-chemistry.org While not directly demonstrated for the target molecule, this technique shows promise for the C-N bond formation required in the synthesis of this compound. Another study has shown that the synthesis of secondary amines can proceed "on water" or in the absence of a solvent using a ruthenium pincer complex as a catalyst. acs.org Catalyst-free oxidation of secondary amines using hydrogen peroxide has also been achieved in solvents like methanol or acetonitrile (B52724), highlighting a move towards more environmentally benign processes that could be adapted to solvent-free conditions. nih.govresearchgate.net

Table 1: Comparison of Green Synthesis Conditions for N-Alkylation of Amines

| Parameter | Aqueous Medium Approach | Solvent-Free Approach |

| Reaction Type | N-alkylation with alkyl halides; Reductive amination | Mechanochemical synthesis; Catalytic alkylation |

| Typical Reagents | 1-cyclohexylpropan-2-amine, butyl halide, NaHCO3 | 1-cyclohexylpropan-2-amine, butanal, H2 source |

| Catalyst | May not be required; Potential for Iridium or other transition metal catalysts acs.org | Ruthenium pincer complex; acs.org Metal-free options |

| Energy Input | Conventional heating or microwave irradiation semanticscholar.org | Mechanical energy (ball milling) organic-chemistry.org |

| Key Advantages | Use of a non-toxic, inexpensive solvent; researchgate.net Simple procedure | Elimination of solvent waste; High reaction rates; organic-chemistry.org Potential for lower energy consumption |

| Potential Yields | Generally high to excellent researchgate.netsemanticscholar.org | Often quantitative organic-chemistry.org |

Detailed Structural and Conformational Analysis of N 1 Cyclohexylpropan 2 Yl Butan 1 Amine

Advanced Spectroscopic Characterization Beyond Identification

The unequivocal identification of N-(1-cyclohexylpropan-2-yl)butan-1-amine, a secondary amine with the molecular formula C13H27N, necessitates the use of advanced spectroscopic techniques. Beyond simple confirmation of its presence, methods such as high-resolution Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and Raman), and advanced mass spectrometry are crucial for a detailed understanding of its three-dimensional structure, the chemical environment of its functional groups, and its fragmentation behavior.

High-Resolution NMR Spectroscopy for Stereochemical Assignments of this compound

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complex stereochemistry of this compound. The molecule possesses two chiral centers, one at the second carbon of the propane (B168953) chain and another implicitly due to the substitution on the nitrogen, leading to the potential for multiple diastereomers. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum is expected to be complex due to significant signal overlap, particularly in the aliphatic region. The protons of the cyclohexyl ring would likely appear as a series of broad multiplets between approximately 1.0 and 1.8 ppm. The protons of the butyl and propyl chains would also reside in this region, with the methyl groups appearing as the most upfield signals. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum would provide a clearer picture of the carbon skeleton. The number of distinct signals would depend on the stereoisomeric purity of the sample. Key signals would include those for the carbons directly bonded to the nitrogen, which would be deshielded compared to other aliphatic carbons.

Predicted ¹H NMR Chemical Shifts: Interactive Table:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl CH | 1.0 - 1.8 | m |

| Propyl CH3 | ~0.9 | d |

| Butyl CH3 | ~0.9 | t |

| Alkyl CH2 | 1.2 - 1.6 | m |

| CH-N | ~2.5 - 2.8 | m |

Predicted ¹³C NMR Chemical Shifts: Interactive Table:

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclohexyl CH2 | 25 - 35 |

| Propyl CH3 | ~15 |

| Butyl CH3 | ~14 |

| Alkyl CH2 | 20 - 40 |

| CH-N | 50 - 60 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment in this compound

Vibrational spectroscopy provides valuable insights into the functional groups present in a molecule and their local environment. For this compound, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would offer complementary information.

The FT-IR spectrum is expected to be dominated by C-H stretching and bending vibrations. A key feature for this secondary amine would be the N-H stretching vibration, which typically appears as a single, weak to medium band in the region of 3300-3500 cm⁻¹. The absence of the characteristic pair of bands for a primary amine in this region would confirm its secondary nature. spectroscopyonline.comorgchemboulder.com The C-N stretching vibration is expected in the 1250–1020 cm⁻¹ range for aliphatic amines. orgchemboulder.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be well-suited for characterizing the C-C backbone of the cyclohexyl, propyl, and butyl groups. The symmetric C-H stretching vibrations would also be prominent.

Predicted Vibrational Frequencies: Interactive Table:

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3300 - 3350 | 3300 - 3350 | Weak-Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 | Strong |

| CH₂ Bend | ~1450 | ~1450 | Medium |

| C-N Stretch | 1150 - 1200 | 1150 - 1200 | Medium |

Mass Spectrometry Techniques for Isotopic Labeling and Fragmentation Studies of this compound

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a molecule through its fragmentation pattern. For this compound (molar mass: 197.36 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 197.

The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, nitrogen-containing cation. For this compound, several α-cleavage pathways are possible, leading to characteristic fragment ions.

Isotopic labeling studies, for instance, by replacing specific hydrogens with deuterium, could be employed to confirm these fragmentation pathways. By observing the mass shifts in the fragment ions, the origin of the atoms in each fragment can be determined.

Predicted Mass Spectrometry Fragmentation: Interactive Table:

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 197 | [C₁₃H₂₇N]⁺ | Molecular Ion |

| 168 | [C₁₁H₂₂N]⁺ | Loss of ethyl group (C₂H₅) |

| 154 | [C₁₀H₂₀N]⁺ | Loss of propyl group (C₃H₇) |

| 114 | [C₇H₁₆N]⁺ | Loss of cyclohexyl group (C₆H₁₁) |

| 86 | [C₅H₁₂N]⁺ | α-cleavage of the butyl group |

| 57 | [C₄H₉]⁺ | Butyl cation |

Conformational Landscape and Dynamics of this compound

The flexibility of the cyclohexyl ring and the rotational freedom around the various C-C and C-N single bonds give rise to a complex conformational landscape for this compound. Understanding these conformational preferences is key to comprehending its physical and chemical properties.

Experimental Studies of Conformational Preferences

Direct experimental determination of the conformational preferences of this compound in the solution or gas phase would likely involve techniques such as variable-temperature NMR or microwave spectroscopy. These methods can provide information on the relative populations of different conformers and the energy barriers to their interconversion.

In the absence of direct experimental data, insights can be drawn from studies of analogous molecules. The cyclohexyl ring is known to predominantly adopt a chair conformation to minimize steric and torsional strain. The substituents on the ring will preferentially occupy equatorial positions to reduce 1,3-diaxial interactions. The relative orientation of the propyl and butyl groups around the nitrogen atom will be governed by a balance of steric hindrance and electronic effects.

Computational Modeling of this compound Conformations

Computational modeling provides a powerful avenue for exploring the conformational landscape of this compound. Molecular mechanics (MM) and density functional theory (DFT) are two commonly employed methods.

Predicted Relative Conformational Energies (Theoretical): Interactive Table:

| Conformer Description | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti (trans) | ~180° | 0 (most stable) |

| Gauche | ~60° | 0.5 - 1.5 |

Reactivity and Chemical Transformations of N 1 Cyclohexylpropan 2 Yl Butan 1 Amine

Elucidation of Reaction Mechanisms Involving the Amine Functionality

The core reactivity of N-(1-cyclohexylpropan-2-yl)butan-1-amine stems from the secondary amine group. The nitrogen atom's lone pair is the focal point for a wide array of chemical transformations, acting primarily as a nucleophile. However, through specific chemical modifications, this functionality can also be activated for electrophilic reactions.

All amines possess an active lone pair of electrons on the highly electronegative nitrogen atom, making them effective nucleophiles. chemguide.co.uk A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk The nucleophilicity of amines generally increases with basicity, following the trend of ammonia (B1221849) < primary amines < secondary amines. masterorganicchemistry.com This is attributed to the electron-donating inductive effect of the alkyl groups attached to the nitrogen, which enhances the electron density on the nitrogen atom.

Consequently, this compound is expected to be a potent nucleophile. Its nitrogen atom can attack electron-deficient centers, leading to the formation of new covalent bonds. Common reactions initiated by the nucleophilic character of secondary amines include:

Alkylation: Reaction with alkyl halides (e.g., bromoethane) results in the displacement of the halide and the formation of a tertiary amine. This reaction can be challenging to control, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine, potentially leading to further alkylation to form a quaternary ammonium (B1175870) salt. chemguide.co.ukyoutube.com

Acylation: Reaction with acyl chlorides or acid anhydrides is typically a vigorous reaction that yields N,N-disubstituted amides. chemguide.co.uk

Reaction with Carbonyls: Secondary amines react with aldehydes and ketones via a reversible addition-elimination pathway to form enamines. msu.edu

The nucleophilicity of this compound is, however, moderated by steric factors. masterorganicchemistry.com The bulky cyclohexylpropyl and butyl groups can hinder the approach of the nitrogen's lone pair to the electrophilic center, potentially slowing down reaction rates compared to less sterically congested secondary amines like diethylamine. masterorganicchemistry.com

While inherently nucleophilic, the amine functionality can be converted into an electrophilic site for subsequent reactions. This typically involves transforming the amine into a derivative with a good leaving group, thereby activating the adjacent carbon atoms for nucleophilic attack.

One modern strategy involves the conversion of amines into alkylating agents through C-N bond activation. nih.govnih.gov For primary amines, this has been achieved by converting them into pyridinium (B92312) salts. This strategy makes the C-N bond susceptible to cleavage in metal-catalyzed cross-coupling reactions, effectively turning the amine's alkyl group into an electrophile. nih.govnih.gov A similar principle could potentially be applied to secondary amines like this compound, where derivatization could render one of the N-alkyl groups electrophilic under specific catalytic conditions.

Another approach involves the synthesis of O-alkylhydroxylamines through the electrophilic amination of alkoxides, demonstrating that under certain conditions, nitrogen-containing compounds can act as electrophiles. researchgate.net Furthermore, the conversion of the amine to a sulfonamide can alter its reactivity profile, and in some contexts, the sulfonamide group can act as a leaving group or activate the molecule for different transformations. wikipedia.org

Functional Group Interconversions on the this compound Scaffold

Functional group interconversions are essential in organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com For this compound, these transformations can occur at the reactive amine center or on the less reactive aliphatic moieties.

Derivatization of the secondary amine is the most straightforward modification of the molecule. These reactions are widely used to alter the chemical properties of the amine or to prepare crystalline derivatives for characterization. wikipedia.org Common derivatization reactions include:

Amide Formation: Reaction with an acyl chloride (R-COCl) or acid anhydride (B1165640) ((R-CO)₂O) in the presence of a base yields the corresponding N,N-disubstituted amide. This is a robust and high-yield reaction. chemguide.co.uk

Sulfonamide Formation: Secondary amines react readily with sulfonyl chlorides (R-SO₂Cl) in the presence of a base like pyridine (B92270) to form stable sulfonamides. wikipedia.orgcbijournal.com This reaction forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. wikipedia.org A variety of reagents can be used, including cyanuric chloride with amine-derived sulfonate salts, to achieve this transformation under mild conditions. organic-chemistry.orgthieme-connect.com

Reaction with Isothiocyanates: Phenyl isothiocyanate is a common reagent for derivatizing primary and secondary amines, forming phenylthiourea (B91264) derivatives that are useful for chromatographic analysis. rsc.org

Reaction with Chloroformates: Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with secondary amines to form stable carbamate (B1207046) derivatives, which are often fluorescent and used for sensitive detection in HPLC analysis. thermofisher.com

The following table summarizes key derivatization reactions applicable to the secondary amine functionality.

| Reagent Class | Specific Reagent Example | Product Functional Group |

| Acyl Halide | Ethanoyl chloride | Amide |

| Sulfonyl Halide | Benzenesulfonyl chloride | Sulfonamide |

| Isothiocyanate | Phenyl isothiocyanate | Thiourea |

| Chloroformate | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Carbamate |

Modifying the saturated aliphatic portions of this compound is significantly more challenging than reacting at the amine center due to the inertness of C(sp³)–H bonds. researchgate.net Such transformations typically require harsh conditions or specialized catalytic systems.

For the cyclohexyl group, potential transformations could include:

Catalytic Dehydrogenation: Under high temperatures and in the presence of catalysts (e.g., Palladium), the cyclohexane (B81311) ring could potentially be aromatized to a phenyl group. researchgate.net

Free Radical Halogenation: This reaction, typically initiated by UV light, is generally non-selective and would likely produce a complex mixture of halogenated products on the cyclohexyl ring and other alkyl chains.

C-H Functionalization: Modern organic synthesis has developed methods for the direct functionalization of C-H bonds, often using transition metal catalysts. These methods could potentially introduce new functional groups onto the cyclohexane ring, although selectivity could be a challenge. researchgate.net

The conformational dynamics of the cyclohexane ring, which interconverts between various chair and boat conformations, can also influence the reactivity of its C-H bonds. nih.govrsc.org The propyl and butyl chains are similarly unreactive, and their modification would likely rely on similar radical-based or advanced C-H activation methodologies.

Catalytic Activity and Role as a Ligand in Organometallic Chemistry

The nitrogen atom of this compound, with its available lone pair of electrons, can act as a Lewis base and coordinate to metal centers, forming organometallic complexes. This allows the molecule to function as a ligand in transition metal catalysis. The steric bulk provided by the cyclohexyl and butyl groups is a significant feature that can influence the catalytic activity and selectivity of the resulting metal complex.

Furthermore, the this compound molecule possesses a chiral center at the second carbon of the propyl chain. If used in its enantiomerically pure form, it could serve as a chiral ligand in asymmetric catalysis. Chiral amine-based ligands are crucial in the synthesis of enantiomerically enriched compounds, which is of high importance in the pharmaceutical industry. While specific research on this compound as a ligand may be limited, its structural motifs are analogous to other bulky, chiral amines that have found application in catalytic processes such as asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. The specific combination of steric and electronic properties would determine its suitability for a particular catalytic transformation.

Computational and Theoretical Investigations of N 1 Cyclohexylpropan 2 Yl Butan 1 Amine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods calculate the electronic structure from first principles, providing insights into molecular geometry, orbital energies, and bonding characteristics.

Density Functional Theory (DFT) Calculations for N-(1-cyclohexylpropan-2-yl)butan-1-amine

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. Despite the utility of this method for analyzing properties such as optimized geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energy gaps), no specific DFT studies for this compound have been identified in the public research domain. Such a study would typically involve selecting a functional (like B3LYP) and a basis set (like 6-31G*) to solve the Kohn-Sham equations for the molecule.

Ab Initio Calculations for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that rely on fundamental physical constants without the use of empirical data. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory provide precise calculations of molecular properties. However, a thorough search of scientific literature indicates that no ab initio calculations have been published for this compound to determine properties like dipole moment, polarizability, or ionization potential.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to study the macroscopic behavior of a system by analyzing the motion and interaction of its atoms and molecules over time. These techniques provide insight into conformational preferences and intermolecular forces.

Conformational Sampling and Free Energy Landscapes

Due to its flexible cyclohexyl, propyl, and butyl groups, this compound can exist in numerous conformations. Conformational sampling techniques, often coupled with molecular mechanics force fields, are used to explore these different spatial arrangements and construct a free energy landscape that identifies the most stable conformers. At present, no studies detailing the conformational analysis or free energy landscapes for this compound are available in the literature.

Simulation of Intermolecular Interactions

Molecular dynamics simulations can be used to model how molecules of this compound interact with each other or with other chemical species in a simulated environment. These simulations can elucidate information about non-covalent interactions, such as van der Waals forces and hydrogen bonding potential. No research detailing such intermolecular interaction simulations for this specific compound could be located.

In Silico Prediction of Chemical Reactivity and Selectivity for this compound

In silico methods utilize computational models to predict the reactivity of a molecule. By analyzing the electronic structure, particularly the distribution of electron density and the nature of frontier molecular orbitals (HOMO and LUMO), predictions can be made about where a molecule is likely to undergo electrophilic or nucleophilic attack. Currently, there are no published in silico studies predicting the chemical reactivity or reaction selectivity for this compound.

Advanced Analytical Methodologies for N 1 Cyclohexylpropan 2 Yl Butan 1 Amine Research

Chromatographic Techniques for High-Resolution Separation and Purity Assessment

Chromatographic methods are central to the analysis of N-(1-cyclohexylpropan-2-yl)butan-1-amine, enabling its separation from complex matrices and the determination of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and can be effectively employed for the characterization of this compound, often after derivatization to enhance its volatility and chromatographic behavior. The electron ionization (EI) mass spectrum of the underivatized amine is expected to exhibit characteristic fragmentation patterns.

Predicted Fragmentation Pattern:

The fragmentation of this compound in GC-MS is anticipated to proceed through several key pathways, primarily involving cleavage of the C-C and C-N bonds. The molecular ion peak ([M]⁺) would be observed at m/z 197. Based on the analysis of structurally similar amines, a plausible fragmentation pattern can be predicted. The most abundant fragment ion, or base peak, is often the result of alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

Alpha-Cleavage: The bond between the secondary carbon of the propyl group and the cyclohexylmethyl group is likely to cleave, leading to the formation of a stable iminium ion.

Loss of Alkyl Groups: Fragmentation can also occur through the loss of the butyl group or the cyclohexyl group.

Hypothetical GC-MS Fragmentation Data:

| m/z | Predicted Fragment Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 197 | [C₁₃H₂₇N]⁺ | Molecular Ion |

| 154 | [C₁₀H₂₀N]⁺ | Loss of Propyl Group |

| 142 | [C₉H₁₈N]⁺ | Loss of Butyl Group |

| 114 | [C₇H₁₆N]⁺ | Alpha-cleavage with loss of cyclohexylmethyl radical |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is highly suitable for the analysis of this compound in complex biological or chemical matrices without the need for derivatization. Reversed-phase chromatography is a common approach for separating such amines.

Typical LC-MS/MS Parameters:

Column: A C18 column is typically used for the separation of non-polar to moderately polar compounds.

Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly employed.

Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for amines, as they are readily protonated.

Detection: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode in tandem mass spectrometry, where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored.

Illustrative LC-MS/MS Parameters for Analysis:

| Parameter | Illustrative Condition |

|---|---|

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 198.2 [M+H]⁺ |

| Product Ions (Q3) | Transitions would be determined experimentally |

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the second carbon of the propyl group, it exists as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for this purpose.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of a wide range of chiral compounds, including amines. The separation mechanism relies on the differential interactions of the enantiomers with the chiral selector of the stationary phase.

Example Chiral HPLC Method Development Parameters:

The development of a successful chiral separation method often involves screening different chiral columns and mobile phases.

| Parameter | Typical Conditions to be Screened |

|---|---|

| Chiral Stationary Phase | Cellulose or Amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol, with or without a basic additive (e.g., diethylamine) to improve peak shape |

| Detection | UV detection (if the molecule has a chromophore, or after derivatization) or Mass Spectrometry |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25°C) |

Spectroscopic Methods for Mechanistic Studies

Spectroscopic techniques are invaluable for elucidating reaction mechanisms and determining the three-dimensional structure of molecules.

In Situ NMR and IR for Reaction Monitoring

The synthesis of this compound, likely proceeding through a reductive amination pathway, can be monitored in real-time using in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These process analytical technologies (PAT) provide kinetic and mechanistic data without the need for sampling and offline analysis.

In Situ NMR: By monitoring the changes in the ¹H NMR spectrum over time, the consumption of reactants (e.g., the corresponding ketone and butan-1-amine) and the formation of the imine intermediate and the final amine product can be tracked. This allows for the determination of reaction rates and the identification of any transient intermediates.

In Situ IR: Fourier Transform Infrared (FTIR) spectroscopy can also be used to monitor the reaction progress. The disappearance of the C=O stretch of the ketone starting material and the appearance of the C=N stretch of the imine intermediate, followed by its disappearance and the appearance of the N-H bend of the final amine product, can be observed.

Key Spectroscopic Changes During Reductive Amination:

| Technique | Reactant (Ketone) | Intermediate (Imine) | Product (Amine) |

|---|---|---|---|

| IR (cm⁻¹) | ~1715 (C=O stretch) | ~1650 (C=N stretch) | ~1590 (N-H bend) |

| ¹H NMR (ppm) | Characteristic shifts for protons adjacent to the carbonyl group | Shifts indicative of protons adjacent to the C=N bond | Appearance of N-H proton signal and characteristic shifts for protons adjacent to the amine group |

X-ray Crystallography of this compound Derivatives for Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. While obtaining suitable crystals of the free amine might be challenging due to its potentially low melting point or oily nature, forming a salt (e.g., hydrochloride or hydrobromide) or a crystalline derivative can facilitate crystallization.

An X-ray crystal structure would provide unambiguous information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred conformation of the cyclohexyl ring and the alkyl chains in the solid state.

Stereochemistry: Absolute configuration of the chiral center if a single enantiomer is crystallized.

Intermolecular interactions: Details of hydrogen bonding and other non-covalent interactions in the crystal lattice.

While a crystal structure for this compound itself is not publicly available, analysis of related structures provides insight into the expected solid-state packing and intermolecular interactions.

Hypothetical Crystallographic Data Table for a Derivative:

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1295 |

| Z | 4 |

Despite extensive searches for specific structure-activity relationship (SAR) and structural modification studies concerning this compound, publicly available scientific literature does not currently contain detailed research findings, data tables of analogues, or quantitative structure-activity relationship (QSAR) models for this specific compound. The information required to generate a thorough and scientifically accurate article based on the provided outline is not available in the public domain.

Therefore, it is not possible to provide an article that adheres to the user's instructions for detailed research findings and data-driven content for each specified section and subsection. Any attempt to do so would be speculative and would not meet the required standard of scientific accuracy based on published research.

Potential Applications of N 1 Cyclohexylpropan 2 Yl Butan 1 Amine in Advanced Organic Synthesis and Material Science Precursors

Role as a Chiral Building Block in Complex Molecule Synthesis

There is currently no available research that specifically details the use of N-(1-cyclohexylpropan-2-yl)butan-1-amine as a chiral building block in the synthesis of complex molecules. For a compound to be a valuable chiral building block, it typically possesses at least one stereocenter that can be incorporated into a larger molecule to control its three-dimensional structure. While the structure of this compound contains stereocenters, studies demonstrating its application in asymmetric synthesis, including its efficacy in inducing stereoselectivity or its incorporation into complex chiral targets, have not been identified.

Precursor for Supramolecular Assemblies and Ligand Scaffolds

Information regarding the application of this compound as a precursor for supramolecular assemblies or as a scaffold for ligands is not present in the current body of scientific literature. The design of supramolecular structures and ligands often relies on molecules with specific functional groups and geometric properties that facilitate non-covalent interactions or coordination with metal centers. Without experimental data, any potential role for this compound in these areas remains purely speculative.

Utility in Polymer Chemistry and Advanced Functional Materials

There is no documented use of this compound in the field of polymer chemistry or in the development of advanced functional materials. The synthesis of polymers and functional materials often involves monomers with reactive functional groups that can undergo polymerization or molecules that can be incorporated into a material to impart specific properties. At present, there are no published studies that explore the use of this compound in these capacities.

Future Research Directions and Unexplored Avenues for N 1 Cyclohexylpropan 2 Yl Butan 1 Amine

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to enabling further study of N-(1-cyclohexylpropan-2-yl)butan-1-amine. Current synthetic approaches are not widely documented, presenting an opportunity for significant innovation. Future research should focus on developing methodologies that are not only high-yielding but also stereoselective and adhere to the principles of green chemistry.

Key areas for exploration include:

Reductive Amination: A primary focus could be the optimization of the reductive amination of 1-cyclohexylpropan-2-one with butan-1-amine. Research should investigate a variety of reducing agents and catalysts to improve yield and minimize side products. The development of a stereoselective version of this reaction would be a significant advancement, allowing for the controlled synthesis of specific stereoisomers.

Nucleophilic Substitution: Alternative pathways involving the nucleophilic substitution of a suitable leaving group on a 1-cyclohexylpropan-2-yl precursor with butan-1-amine should be explored. This could offer a different strategic approach to the carbon-nitrogen bond formation.

Green Chemistry Approaches: Emphasis should be placed on developing synthetic routes that are more environmentally benign. This could involve using greener solvents, employing catalytic methods to reduce waste, and designing one-pot reactions to improve process efficiency. researchgate.netmdpi.com

A comparative table of potential synthetic routes could guide future research efforts:

| Synthetic Strategy | Potential Precursors | Key Parameters for Investigation | Anticipated Advantages |

| Reductive Amination | 1-cyclohexylpropan-2-one, Butan-1-amine | Catalyst, Reducing agent, Solvent, Temperature | Potentially high atom economy, direct C-N bond formation |

| Nucleophilic Substitution | 2-bromo-1-cyclohexylpropane, Butan-1-amine | Leaving group, Solvent, Base, Temperature | Potentially milder conditions, well-established mechanism |

| Flow Chemistry Synthesis | Immobilized catalyst, Precursors in solution | Flow rate, Temperature, Catalyst stability | Enhanced safety, scalability, and process control |

Advanced Computational Studies for Predictive Design

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work. For this compound, computational studies could provide invaluable insights into its structure-property relationships.

Future computational research should include:

Conformational Analysis: A thorough analysis of the molecule's conformational landscape to identify the most stable geometries. This is crucial as the conformation can significantly influence reactivity and interaction with other molecules.

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate key electronic properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and atomic charges. These calculations can help predict sites of reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule in different environments (e.g., various solvents), providing insights into its solvation and transport properties.

Predicted properties from these studies could be tabulated to serve as a benchmark for experimental validation:

| Computational Method | Property to be Predicted | Significance of the Prediction |

| Density Functional Theory (DFT) | pKa, Bond dissociation energies, Reaction barriers | Predicts acid-base behavior and chemical stability |

| Molecular Dynamics (MD) | Solvation free energy, Diffusion coefficient | Informs choice of solvents for reactions and extractions |

| Conformational Search Algorithms | Low-energy conformers, Rotational barriers | Guides understanding of steric effects and potential for stereocontrol |

Investigation of New Chemical Reactivities and Applications

The secondary amine functionality in this compound is a reactive handle that can be used to synthesize a wide range of new derivatives. A systematic investigation of its reactivity is essential for unlocking its potential applications.

Potential areas for investigation include:

N-Functionalization: Exploring reactions such as acylation, alkylation, and arylation at the nitrogen atom to create a library of amide, tertiary amine, and aniline (B41778) derivatives.

Catalytic Activity: Investigating the potential of the amine or its derivatives to act as an organocatalyst, for example, in enamine catalysis for asymmetric synthesis.

Formation of N-Heterocycles: Using the amine as a building block in cyclization reactions to form novel nitrogen-containing heterocyclic compounds. researchgate.net The reaction of amines with other functional groups can lead to the formation of diverse ring systems. researchgate.net

Development of this compound as a Scaffold for Complex Architectures

A molecular scaffold is a core structure upon which more complex molecules can be built. mdpi.com The unique combination of lipophilic (cyclohexyl, butyl) and reactive (secondary amine) groups makes this compound an interesting candidate for development as a scaffold in medicinal chemistry or materials science. mdpi.com

Future research in this area could focus on:

Attachment of Functional Groups: Developing methods to selectively functionalize the cyclohexyl ring or the alkyl chains, in addition to the nitrogen atom. This would create a multi-functional scaffold allowing for the attachment of different chemical moieties.

Synthesis of Libraries: Using the scaffold as a starting point for combinatorial chemistry to generate libraries of related compounds for screening in various applications.

Design of Targeted Molecules: Incorporating the scaffold into the design of molecules with specific functions, such as ligands for biological targets or components of functional materials. The development of such scaffolds is crucial for creating multifunctional molecules. mdpi.com

The potential functionalization sites on the molecule offer a platform for creating diverse molecular architectures:

| Potential Modification Site | Type of Reaction | Potential Attached Group | Resulting Molecular Class |

| Nitrogen Atom | Acylation | Aromatic acid chloride | Amide |

| Nitrogen Atom | Reductive Amination | Aldehyde/Ketone | Tertiary Amine |

| Cyclohexyl Ring (via C-H activation) | Halogenation | Bromine | Bromo-substituted scaffold |

| Alkyl Chains (via radical reactions) | Functionalization | Hydroxyl group | Hydroxylated derivative |

Q & A

Q. What are the common synthetic routes for N-(1-cyclohexylpropan-2-yl)butan-1-amine, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via alkylation or reductive amination. For example, alkylation of ketones (e.g., cyclohexylpropan-2-one) with butan-1-amine under basic conditions (e.g., NaH or KOtBu) can yield the target amine. Reductive amination using catalysts like NaBH4 or Pd/C under hydrogenation conditions is another route. Optimization involves adjusting solvent polarity (e.g., hexane/EtOAc mixtures), temperature (20–60°C), and stoichiometry to maximize yield (e.g., 72% yield achieved in similar trifluorinated imine reductions using optimized hexane/EtOAc ratios) . Purity is ensured via column chromatography (Rf = 0.48 in hexane/EtOAc 90:10) or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with cyclohexyl protons appearing as multiplet signals (δ 1.0–2.5 ppm) and amine protons as broad singlets (δ 1.5–2.0 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+) and fragmentation patterns. For example, similar amines show [M+H]+ peaks at m/z 177–228 .

- Thin-Layer Chromatography (TLC) : Rf values (e.g., 0.48 in hexane/EtOAc 90:10) monitor reaction progress .

Q. What are the key thermodynamic properties (e.g., solubility, density) of this compound in common solvents?

- Methodological Answer : Thermodynamic studies of analogous amines (e.g., butan-1-amine mixtures with DMF) reveal:

- Density : ~0.85–0.95 g/cm³ at 298 K.

- Solubility : High in polar aprotic solvents (e.g., DMF, DMSO) but low in water due to hydrophobic cyclohexyl groups.

- Refractive Index : ~1.45–1.50, measured using Abbe refractometers .

Advanced Research Questions

Q. How can enantioselective synthesis of this amine be achieved using biocatalytic methods?

- Methodological Answer : Enantioselective reduction of imine intermediates using imine reductases (e.g., IREDs) can produce chiral amines. For example, trifluorinated imines were reduced with >90% enantiomeric excess (ee) using IREDs in buffered systems (pH 7.0–8.0) with NADPH cofactors. Reaction conditions (e.g., temperature, enzyme loading) are optimized via Design of Experiments (DoE) to enhance catalytic efficiency .

Q. What computational models are used to predict the interactions of this amine with biological targets, and what are their limitations?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic properties and binding affinities to proteins (e.g., kinase inhibitors). For example, DFT calculations on cyclometalated iridium complexes revealed charge-transfer interactions relevant to amine-protein binding .

- PCP-SAFT : Predicts phase behavior but struggles with amine mixtures due to asymmetric hydrogen-bonding interactions, requiring experimental validation .

Q. How do structural modifications (e.g., substituents on the cyclohexyl group) affect the compound’s biological activity?

- Methodological Answer :

- Case Study : Replacing cyclohexyl with benzyl groups (e.g., N-benzyl-2,2-dimethylcyclopentan-1-amine) alters binding to enzymes like cyclooxygenase-2 (COX-2). Bioactivity assays (e.g., ELISA) and molecular docking identify steric and electronic effects.

- Method : Synthesize analogs via regioselective alkylation, then compare IC50 values in anti-inflammatory assays .

Q. How can researchers resolve discrepancies between experimental and computational data regarding this compound’s physicochemical behavior?

- Methodological Answer :

- Hybrid Approach : Combine PCP-SAFT predictions with experimental volumetric data (e.g., speed of sound, refractive index) to refine model parameters. For example, pentan-2-one/butan-1-amine mixtures showed double azeotropes unexplained by current models, necessitating adjusted hydrogen-bonding terms .

- Validation : Cross-check DFT-derived LogP values with HPLC-measured partition coefficients .

Notes

- Advanced Techniques : Enantioselective synthesis and computational modeling require collaboration between organic chemists and computational biologists.

- Contradictions Addressed : Hybrid experimental-computational workflows mitigate discrepancies in thermodynamic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.